
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide, also known as CPOP, is a synthetic compound that has been widely used in scientific research. This compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to stimulate insulin secretion and incretin release, making CPOP a potential therapeutic agent in the treatment of type 2 diabetes and obesity.
作用机制
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide acts as a selective agonist of GPR119, which is predominantly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation stimulates insulin secretion and incretin release, which are important mechanisms for glucose homeostasis. Additionally, GPR119 activation has been shown to reduce food intake and body weight in animal models of obesity. These effects are mediated by the activation of downstream signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on insulin secretion and incretin release, this compound has been shown to increase energy expenditure and reduce body weight in obese animals. Additionally, this compound has been shown to improve lipid metabolism and reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease (NAFLD). These effects are mediated by the activation of GPR119 signaling pathways, which regulate glucose and lipid metabolism.
实验室实验的优点和局限性
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide has several advantages for use in scientific research. It is a highly selective agonist of GPR119, which makes it a useful tool for studying the physiological and biochemical effects of GPR119 activation. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of this compound in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide and its potential therapeutic effects. One area of research is the development of this compound analogs with improved pharmacokinetic properties and potency. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Finally, the potential use of this compound in combination with other drugs for the treatment of diabetes and obesity should be explored. These future directions have the potential to advance our understanding of the physiological and biochemical effects of GPR119 activation and to develop new therapies for the treatment of metabolic diseases.
合成方法
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide involves a multistep process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-cyclopropyl-2-hydroxy-2-phenylethylamine to form an intermediate. This intermediate is then reacted with oxalyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which is an incretin hormone that stimulates insulin secretion and reduces appetite. These findings suggest that this compound may have dual therapeutic effects in the treatment of diabetes and obesity.
属性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-15-10-14(8-9-16(15)21)23-18(25)17(24)22-11-19(26,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,26H,6-7,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXDNPUJCYBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793955.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2793956.png)
![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)
![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazino)-3-oxopropyl]acetamide](/img/structure/B2793960.png)
![N-Ethyl-N-[2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2793961.png)
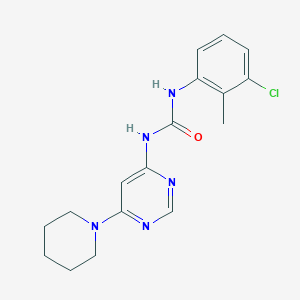
![N-(1-Cyanocyclobutyl)-2-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2793966.png)
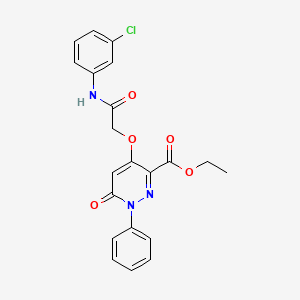
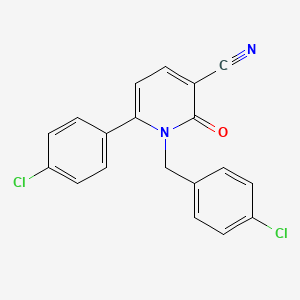
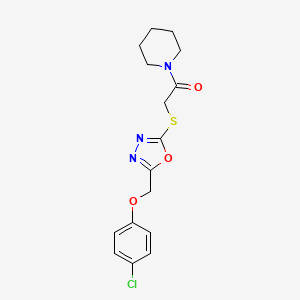
![2-Bromo-5-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2793971.png)
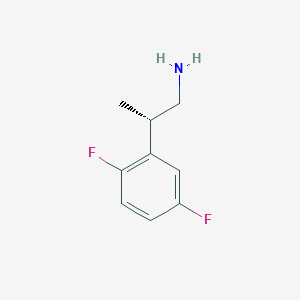
![(E)-methyl 3-methyl-2-((2-(4-(methylsulfonyl)phenyl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2793973.png)